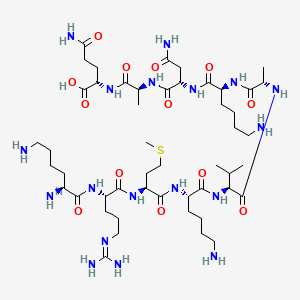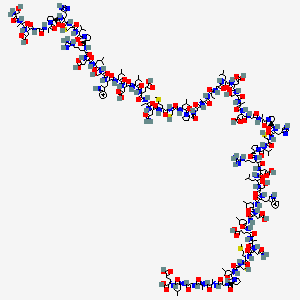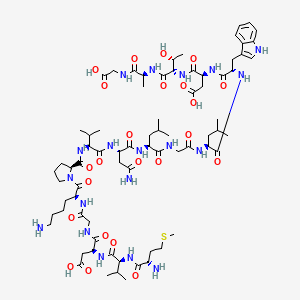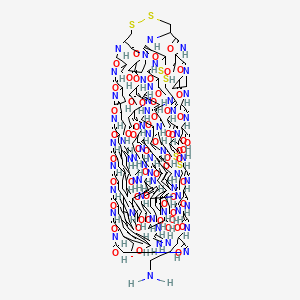
tos-GPR-ANBA-IPA acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic peptide substrate used primarily in luminescence measurement . This compound is characterized by its molecular formula C₃₂H₄₅N₉O₁₀S and a molecular weight of 747.82 g/mol . It is commonly used in biochemical assays and research applications due to its ability to produce measurable luminescence signals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves the sequential coupling of amino acids and protective groups. The process typically starts with the protection of the amino group of glycine with a tosyl group. This is followed by the coupling of proline, arginine, and ANBA-IPA (4-aminonaphthalene-1,8-dicarboxylic acid) using standard peptide synthesis techniques . The final product is then acetylated to form the acetate salt.
Industrial Production Methods: Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized to obtain a stable, solid form suitable for storage and use in research .
Análisis De Reacciones Químicas
Types of Reactions: Tos-Gly-Pro-Arg-ANBA-IPA acetate primarily undergoes hydrolysis and luminescence reactions. Hydrolysis occurs in the presence of specific enzymes, leading to the cleavage of peptide bonds .
Common Reagents and Conditions:
Luminescence Measurement: The compound is used in luminescence assays where it reacts with luminescent reagents under specific conditions to produce a measurable light signal.
Major Products Formed: The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA acetate are individual amino acids and ANBA-IPA .
Aplicaciones Científicas De Investigación
Tos-Gly-Pro-Arg-ANBA-IPA acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves its interaction with specific enzymes that catalyze the hydrolysis of peptide bonds. This reaction releases ANBA-IPA, which can then participate in luminescence reactions . The luminescence signal produced is proportional to the enzyme activity, allowing for quantitative measurement .
Comparación Con Compuestos Similares
- Tos-Gly-Pro-Arg-ANBA-IPA (without acetate)
- Tos-Gly-Pro-Arg-ANBA-IPA hydrochloride
Comparison: Tos-Gly-Pro-Arg-ANBA-IPA acetate is unique due to its acetylated form, which enhances its solubility and stability compared to its non-acetylated counterparts . This makes it more suitable for use in various biochemical assays and industrial applications .
Propiedades
Número CAS |
2070009-46-8 |
|---|---|
Fórmula molecular |
C₃₂H₄₅N₉O₁₀S |
Peso molecular |
747.82 |
Secuencia |
One Letter Code: Tos-GPR-ANBA-IPA |
Sinónimos |
tos-GPR-ANBA-IPA acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















